2,4-Dimethylphenyl phenyl sulfide
Overview
Description
2,4-Dimethylphenyl phenyl sulfide is an organic compound with the molecular formula C14H14S. It is characterized by a phenyl group attached to a sulfur atom, which is further connected to a 2,4-dimethylphenyl group. This compound is typically a white to pale yellow solid and is soluble in organic solvents such as ether and acetone, but insoluble in water .
Mechanism of Action
Target of Action
It is known that sulfides can interact with various biological targets depending on their structure and functional groups .
Mode of Action
Sulfides are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can potentially alter its interaction with its targets.
Biochemical Pathways
For example, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The physical properties of the compound, such as its boiling point and density , can influence its pharmacokinetic properties.
Result of Action
It is known that the compound is an impurity of vortioxetine, a multimodal serotonergic agent that inhibits 5-ht1a, 5-ht1b, 5-ht3a, 5-ht7 receptor and sert .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-Dimethylphenyl phenyl sulfide are not well-studied. It is known that sulfides can participate in various biochemical reactions. They can act as nucleophiles, reacting with electrophiles in nucleophilic substitution reactions
Cellular Effects
For example, hydrogen sulfide (H2S), a simple inorganic sulfide, is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Sulfides can exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
For example, they can undergo degradation, and their long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Sulfides can be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenyl phenyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of phenylthiol with 2,4-dimethylbromobenzene. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylphenyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert it back to thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the phenyl or dimethylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted phenyl or dimethylphenyl derivatives.
Scientific Research Applications
2,4-Dimethylphenyl phenyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenyl sulfide: Lacks the dimethyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dimethylphenyl sulfide: Similar structure but without the phenyl group, affecting its reactivity and applications.
Diphenyl sulfide: Contains two phenyl groups, differing in steric and electronic properties compared to 2,4-dimethylphenyl phenyl sulfide.
Uniqueness: this compound is unique due to the presence of both phenyl and 2,4-dimethylphenyl groups, which influence its reactivity and make it suitable for specific applications in organic synthesis and research .
Properties
IUPAC Name |
2,4-dimethyl-1-phenylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWAROOLSBWYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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